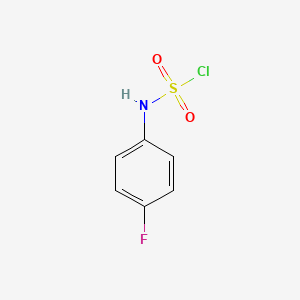
N-(4-FLUOROPHENYL)SULFAMOYL CHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Fluorophenyl)sulfamoyl chloride is an organic compound with the molecular formula C6H5ClFNO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is attached to a 4-fluorophenyl ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Fluorophenyl)sulfamoyl chloride can be synthesized through the reaction of 4-fluoroaniline with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Fluoroaniline+Chlorosulfonic acid→N-(4-Fluorophenyl)sulfamoyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced equipment to control temperature, pressure, and reaction time, ensuring consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Fluorophenyl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidizing/reducing agent used. For example, reacting with an amine can yield a sulfonamide derivative.
Applications De Recherche Scientifique
N-(4-Fluorophenyl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4-Fluorophenyl)sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and drug development processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)sulfamoyl chloride
- N-(4-Bromophenyl)sulfamoyl chloride
- N-(4-Methylphenyl)sulfamoyl chloride
Uniqueness
N-(4-Fluorophenyl)sulfamoyl chloride is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine imparts distinct electronic properties to the compound, influencing its reactivity and interactions with other molecules. This makes it particularly valuable in pharmaceutical research where fluorinated compounds often exhibit enhanced biological activity and metabolic stability.
Propriétés
Numéro CAS |
172662-88-3 |
|---|---|
Formule moléculaire |
C6H5ClFNO2S |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)9-6-3-1-5(8)2-4-6/h1-4,9H |
Clé InChI |
XNKZWQJLJWLNGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


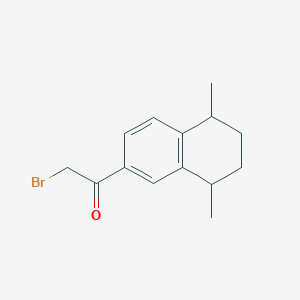
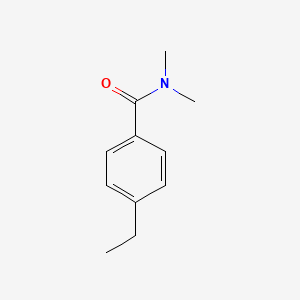
![4-bromo-N-[4-(dimethylamino)phenyl]benzenesulphonamide](/img/structure/B8741039.png)
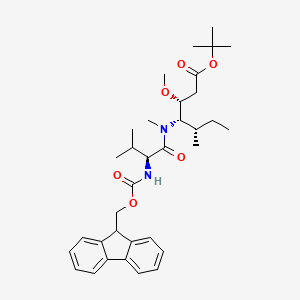
![N-[2-(Dimethylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B8741065.png)
![(R)-tert-Butyl 5-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8741072.png)
![1-[5-[(4-Fluorophenyl)methyl]furan-2-yl]ethanone](/img/structure/B8741075.png)
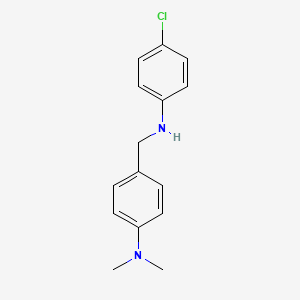
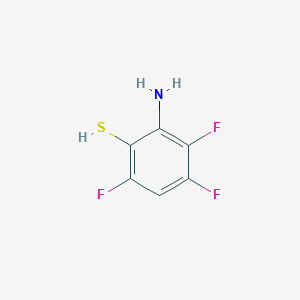
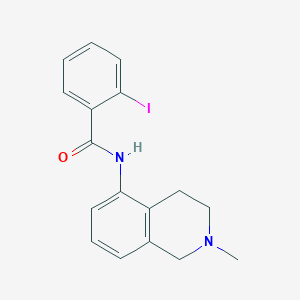
![3-(2-(Diethylamino)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8741114.png)
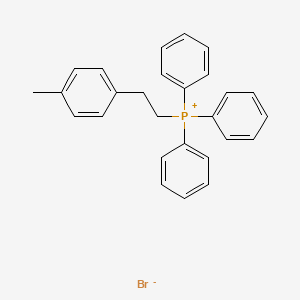
![1-(4-Methoxyphenyl)-2-[(phenylmethyl)amino]ethanol](/img/structure/B8741146.png)
![1-[3-(4-Cyano-phenyl)-propionyl]-1,2,3,4-tetrahydro-quinoline](/img/structure/B8741147.png)
